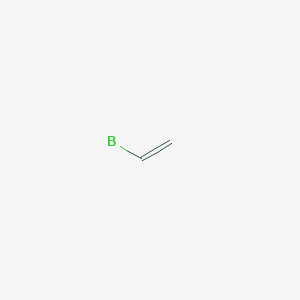

Vinylborane

Beschreibung

Eigenschaften

CAS-Nummer |

5856-70-2 |

|---|---|

Molekularformel |

C2H3B |

Molekulargewicht |

37.86 g/mol |

InChI |

InChI=1S/C2H3B/c1-2-3/h2H,1H2 |

InChI-Schlüssel |

RWMJRMPOKXSHHI-UHFFFAOYSA-N |

Kanonische SMILES |

[B]C=C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Structure of Vinylborane: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Vinylborane (ethenylborane), with the chemical formula C₂H₃BH₂, represents the simplest organoboron compound featuring a carbon-carbon double bond directly attached to a boron atom. As a highly reactive species, it is a key intermediate in organoboron chemistry, though it is typically generated in situ for subsequent reactions rather than being isolated. The presence of an sp²-hybridized boron atom with a vacant p-orbital adjacent to the vinyl π-system imparts unique electronic properties and reactivity. This guide provides a detailed overview of the structure of this compound, drawing upon computational studies to elucidate its geometry and bonding. Furthermore, it outlines a representative experimental protocol for the synthesis of its more stable derivatives, vinylboronate esters, via hydroboration, and describes experimental techniques used for structural determination.

Molecular Structure and Bonding

This compound is a planar molecule, a consequence of the sp² hybridization of both the carbon atoms of the vinyl group and the central boron atom. This planarity maximizes the overlap between the p-orbitals, leading to a specific electronic arrangement that governs its chemical behavior.

The bonding in this compound can be understood through the following key features:

-

Sigma (σ) Framework: The molecule is held together by a framework of σ-bonds: two C-H bonds on the terminal methylene (B1212753) group, one C-H bond on the alpha-carbon, a C-C bond, a C-B bond, and two B-H bonds. The approximate bond angles around the carbon and boron atoms are 120°, consistent with trigonal planar geometry.

-

Pi (π) System and Conjugation: A π-bond exists between the two carbon atoms. A significant feature of this compound is the vacant p-orbital on the boron atom, which is perpendicular to the molecular plane. This empty p-orbital can overlap with the adjacent C=C π-system. This p-π conjugation results in the delocalization of electron density from the double bond into the boron's empty orbital. This interaction imparts partial double-bond character to the C-B bond and influences the molecule's reactivity, making the β-carbon susceptible to nucleophilic attack.

-

Lewis Acidity: The electron-deficient nature of the boron atom makes this compound a potent Lewis acid, readily accepting electron pairs from Lewis bases.

Structural Parameters from Computational Studies

Due to its high reactivity, obtaining precise experimental geometric data for unsubstituted this compound is challenging. Therefore, its structural parameters are most reliably described through high-level ab initio and Density Functional Theory (DFT) calculations.[1][2][3] These computational methods provide optimized geometries that are in good agreement with experimental data for related, more stable organoboron compounds.[1][4]

The following table summarizes the key structural parameters for this compound as determined by computational chemistry.

| Parameter | Bond/Angle | Value (Å or °) |

| Bond Lengths | C=C | ~1.34 Å |

| C-B | ~1.54 Å | |

| B-H | ~1.19 Å | |

| Cα-H | ~1.09 Å | |

| Cβ-H (cis to B) | ~1.08 Å | |

| Cβ-H (trans to B) | ~1.08 Å | |

| Bond Angles | ∠ C-C-B | ~122° |

| ∠ H-B-H | ~118° | |

| ∠ C-B-H | ~121° | |

| ∠ C-C-Hα | ~120° | |

| ∠ C-C-Hβ | ~121° |

Note: The values presented are representative figures from theoretical calculations and may vary slightly depending on the level of theory and basis set used.[1][4][5]

Experimental Protocols

Synthesis of this compound Derivatives via Hydroboration

Unsubstituted this compound is not typically isolated. However, its derivatives, such as vinylboronate esters, are stable and synthetically valuable. A standard method for their preparation is the hydroboration of a terminal alkyne.[2][6]

Objective: To synthesize an (E)-vinylboronate ester via the hydroboration of a terminal alkyne using pinacolborane.

Materials:

-

Terminal Alkyne (e.g., 1-hexyne)

-

Pinacolborane (HBpin)

-

Transition Metal Catalyst (e.g., a rhodium or iridium complex) or a suitable base

-

Anhydrous, inert solvent (e.g., Tetrahydrofuran (THF) or Toluene)

-

Inert atmosphere apparatus (e.g., Schlenk line or glovebox)

-

Standard laboratory glassware

Procedure:

-

Setup: All glassware is dried in an oven and assembled under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Mixture: The terminal alkyne (1.0 equivalent) and the anhydrous solvent are added to a reaction flask equipped with a magnetic stirrer.

-

Catalyst Addition: The catalyst (typically 1-5 mol%) is added to the stirred solution.

-

Hydroborating Agent: Pinacolborane (1.0-1.2 equivalents) is added dropwise to the reaction mixture at a controlled temperature (often 0 °C or room temperature).

-

Reaction Monitoring: The reaction progress is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), until the starting alkyne is consumed.

-

Workup: Upon completion, the reaction is quenched, often by the slow addition of water or a buffer solution. The organic product is extracted with a suitable solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica (B1680970) gel, to yield the pure (E)-vinylboronate ester.

Structural Determination Methods

The precise structures of small, gas-phase molecules like this compound and its derivatives are typically determined using one of two primary methods:

-

Microwave (Rotational) Spectroscopy: This technique measures the transition energies between quantized rotational states of a molecule in the gas phase.[1] For a molecule to be microwave active, it must possess a permanent dipole moment, which this compound does. By analyzing the rotational spectrum and the spectra of its various isotopologues, one can determine the molecule's moments of inertia with very high precision. From these moments of inertia, highly accurate bond lengths and angles can be calculated.[7]

-

Gas-Phase Electron Diffraction (GED): In this method, a beam of high-energy electrons is passed through a gaseous sample of the molecule.[4] The electrons are scattered by the molecule's electrostatic potential, creating a diffraction pattern. The analysis of this pattern provides information about the internuclear distances within the molecule.[4] By combining this experimental data with theoretical models, a complete molecular structure can be determined.

Visualizations

Caption: 2D molecular structure of this compound (C₂H₃BH₂).

Caption: Generalized workflow for vinylboronate ester synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. ijcps.org [ijcps.org]

- 3. DFT/TDDFT calculations of geometry optimization, electronic structure and spectral properties of clevudine and telbivudine for treatment of chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Comparison of the Structure and Bonding in the Aliphatic Boronic R–B(OH)2 and Borinic R–BH(OH) acids (R=H; NH2, OH, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Synthesis of Substituted Vinylboranes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted vinylboranes are versatile synthetic intermediates of significant interest in modern organic chemistry, particularly in the realm of drug discovery and development. Their utility primarily stems from their participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the stereospecific formation of carbon-carbon bonds. This capability enables the construction of complex molecular architectures, a critical aspect of synthesizing novel therapeutic agents. This technical guide provides a comprehensive overview of the core methodologies for synthesizing substituted vinylboranes, complete with detailed experimental protocols, quantitative data for comparative analysis, and visual representations of key reaction pathways.

Core Synthetic Methodologies

The synthesis of substituted vinylboranes can be broadly categorized into several key strategies, each offering distinct advantages in terms of stereoselectivity, substrate scope, and functional group tolerance. The most prominent methods include the hydroboration of alkynes, the borylation of vinyl halides and triflates, transition metal-catalyzed alkene-alkyne coupling, and radical-mediated approaches.

Hydroboration of Alkynes

Hydroboration is a powerful and widely employed method for the synthesis of vinylboranes from alkynes. The stereochemical outcome of the reaction, yielding either the (E) or (Z)-vinylborane, is highly dependent on the choice of borane (B79455) reagent and catalyst.

The syn-addition of a boron-hydride bond across a triple bond typically yields the (E)- or trans-vinylborane. This is the more conventional outcome of hydroboration. A variety of borane reagents can be employed, with catecholborane and pinacolborane (HBpin) being common choices due to the stability of the resulting boronate esters.[1][2] The use of bulky dialkylboranes, such as disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN), can enhance regioselectivity for terminal alkynes, favoring the anti-Markovnikov product where the boron atom adds to the terminal carbon.[1]

Transition metal catalysis can also be employed to promote the hydroboration of alkynes, often with high efficiency and selectivity. For instance, titanium complexes have been shown to catalyze the hydroboration of terminal alkynes with pinacolborane, affording (E)-alkenyl boronates in excellent yields.[3]

Table 1: Synthesis of (E)-Vinylboranes via Hydroboration of Terminal Alkynes

| Alkyne Substrate | Borane Reagent | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | E:Z Ratio | Reference |

| Phenylacetylene | Pinacolborane | Ti complex (1) | Toluene | RT | 1 | >99 | >99:1 | [3] |

| 1-Hexyne | 9-BBN | None | THF | 65 | 1.5 | 76 | >99:1 | [4] |

| 4-Methoxyphenylacetylene | Pinacolborane | Ti complex (1) | Toluene | RT | 2 | 95 | >99:1 | [3] |

| 4-Bromophenylacetylene | Pinacolborane | 9-BBN (20) | THF | 65 | 3 | 72 | >99:1 | [4] |

The synthesis of (Z)- or cis-vinylboranes via hydroboration is a more challenging transformation that requires specific catalytic systems to achieve the formal trans-addition of the B-H bond. Ruthenium-based catalysts have proven particularly effective in this regard. For example, a ruthenium hydride pincer complex catalyzes the anti-Markovnikov addition of pinacolborane to terminal alkynes to furnish (Z)-vinylboronates with high selectivity.[5][6] This transformation is believed to proceed through a vinylidene intermediate.[5]

Table 2: Ruthenium-Catalyzed Synthesis of (Z)-Vinylboranes

| Alkyne Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Z:E Ratio | Reference |

| Phenylacetylene | [Ru(PNP)(H)₂(H₂)] (1) | Neat | RT | 2 | 98 | >99:1 | [6] |

| 1-Octyne | [Ru(PNP)(H)₂(H₂)] (1) | Neat | RT | 2 | 96 | >99:1 | [6] |

| 4-Chlorophenylacetylene | [Ru(PNP)(H)₂(H₂)] (1) | Neat | RT | 4 | 95 | >99:1 | [6] |

| Cyclohexylacetylene | [Ru(PNP)(H)₂(H₂)] (1) | Neat | RT | 4 | 94 | >99:1 | [6] |

Miyaura Borylation of Vinyl Halides and Triflates

The catalytic cycle for the Miyaura borylation is depicted below. It involves the oxidative addition of the vinyl halide to a Pd(0) complex, followed by transmetalation with the diboron (B99234) reagent and subsequent reductive elimination to yield the vinylboronate and regenerate the active Pd(0) catalyst.

Table 3: Miyaura Borylation of Vinyl Halides and Triflates

| Vinyl Substrate | Diboron Reagent | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| β-Bromostyrene | B₂pin₂ | PdCl₂(dppf) (3) | KOAc | Dioxane | 80 | 8 | 88 | [7] |

| 1-Bromo-1-octene | B₂pin₂ | PdCl₂(dppf) (3) | KOAc | Dioxane | 80 | 16 | 75 | [7] |

| 2-Bromopropene | B₂pin₂ | PdCl₂(dppf) (3) | KOAc | Dioxane | 80 | 24 | 69 | [8] |

| Vinyl triflate of 2-cyclohexenone | B₂pin₂ | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane | 90 | 5 | 63 | [9] |

Ruthenium-Catalyzed Alkene-Alkyne Coupling

An atom-economical approach to substituted vinylboronates involves the ruthenium-catalyzed coupling of alkenes and alkynes. For instance, the reaction of allyl boronates with various alkynes can produce highly functionalized vinyl boronates.[10] This method offers a convergent approach to complex molecules and can provide access to substitution patterns that are difficult to achieve through other means.[11]

Iron-Catalyzed Radical Addition for (Z)-Vinylborane Synthesis

A novel approach for the Z-selective synthesis of vinylboronates involves an iron-catalyzed addition of alkyl radicals to an ethynylboronic acid pinacol (B44631) ester.[12] This method is particularly effective for the synthesis of β-alkyl substituted vinylboronates with high Z-selectivity.[12][13] The reaction proceeds under mild conditions and offers a valuable alternative to traditional hydroboration methods for accessing these challenging isomers.[12]

Table 4: Iron-Catalyzed (Z)-Selective Synthesis of Vinylboronates

| Alkyl Halide | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Z:E Ratio | Reference |

| t-Butyl iodide | Fe(OTf)₂ (10) | TMS-I | THF | 25 | 12 | 95 | 44:1 | [12] |

| Cyclohexyl iodide | Fe(OTf)₂ (10) | TMS-I | THF | 25 | 12 | 85 | >50:1 | [12] |

| Isopropyl iodide | Fe(OTf)₂ (10) | TMS-I | THF | 25 | 12 | 78 | >50:1 | [12] |

| Adamantyl iodide | Fe(OTf)₂ (10) | TMS-I | THF | 25 | 12 | 92 | >50:1 | [12] |

Experimental Protocols

General Considerations

All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. Solvents should be dried and degassed prior to use. Commercially available reagents should be purified if necessary. Column chromatography for the purification of boronic esters is typically performed on silica (B1680970) gel.[14][15][16][17][18] It is important to note that boronic acids and their pinacol esters can exhibit different stabilities, with pinacol esters generally being more robust and less prone to hydrolysis.[19][20]

Protocol 1: General Procedure for the (E)-Hydroboration of a Terminal Alkyne with Pinacolborane (9-BBN Catalyzed)[4]

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the terminal alkyne (1.0 equiv), 9-BBN (0.2 equiv, 20 mol%), and anhydrous THF.

-

Add pinacolborane (1.2 equiv) to the stirred solution at room temperature.

-

Heat the reaction mixture to 65 °C and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to afford the desired (E)-vinylboronate.

Protocol 2: General Procedure for the Ruthenium-Catalyzed (Z)-Hydroboration of a Terminal Alkyne[6]

-

In a glovebox, charge a Schlenk tube with the ruthenium pincer complex catalyst (1 mol%).

-

Add the terminal alkyne (1.0 equiv) and pinacolborane (1.1 equiv) to the tube.

-

If the alkyne is a solid, add a minimal amount of anhydrous solvent (e.g., benzene (B151609) or THF) to dissolve the reactants. Most reactions can be run neat.

-

Seal the Schlenk tube and stir the reaction mixture at room temperature.

-

Monitor the reaction by ¹H NMR spectroscopy of an aliquot.

-

Upon completion, the product can be purified by filtration through a short pad of silica gel or by flash column chromatography.

Protocol 3: General Procedure for the Miyaura Borylation of a Vinyl Bromide[7]

-

To a Schlenk flask, add the vinyl bromide (1.0 equiv), bis(pinacolato)diboron (B136004) (1.1 equiv), potassium acetate (1.5 equiv), and PdCl₂(dppf) (3 mol%).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous dioxane via syringe.

-

Heat the reaction mixture to 80 °C and stir for the specified time.

-

Cool the reaction to room temperature and dilute with diethyl ether.

-

Filter the mixture through a pad of Celite, washing with diethyl ether.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the vinylboronate ester.

Protocol 4: General Procedure for the Iron-Catalyzed (Z)-Selective Radical Addition[12]

-

In a glovebox, add Fe(OTf)₂ (0.1 equiv) and ethynylboronic acid pinacol ester (1.0 equiv) to a vial.

-

Add anhydrous THF, followed by the alkyl iodide (1.5 equiv) and TMS-I (trimethylsilyl iodide, 1.5 equiv).

-

Seal the vial and stir the reaction mixture at 25 °C for 12 hours.

-

Upon completion, the reaction mixture is quenched with a saturated aqueous solution of Na₂S₂O₃.

-

Extract the aqueous layer with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.

-

The crude product is purified by flash column chromatography on silica gel.

Visualizing Reaction Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key signaling pathways and experimental workflows.

Caption: Mechanisms of syn- and trans-hydroboration of terminal alkynes.

Caption: Catalytic cycle of the Miyaura borylation reaction.

Caption: General experimental workflow for this compound synthesis.

Conclusion

The synthesis of substituted vinylboranes is a cornerstone of modern synthetic organic chemistry, providing access to key intermediates for the construction of complex molecules, including pharmaceutically active compounds. The methodologies outlined in this guide—hydroboration, Miyaura borylation, and more recent catalytic strategies—offer a versatile toolkit for chemists. The choice of method will depend on the desired stereochemistry, the nature of the substituents, and the overall synthetic strategy. By providing detailed protocols and comparative data, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively synthesize and utilize these valuable building blocks in their research endeavors. The continued development of new, more efficient, and selective methods for this compound synthesis will undoubtedly further expand their application in the creation of novel and impactful molecules.

References

- 1. Hydroboration-Oxidation of Alkynes with Practice Problems [chemistrysteps.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ajuronline.org [ajuronline.org]

- 5. Ruthenium Catalyzed Hydroboration of Terminal Alkynes to Z-Vinylboronates [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Miyaura Borylation Reaction [organic-chemistry.org]

- 8. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Collection - Synthesis of Functionalized Vinyl Boronates via Ruthenium-Catalyzed Olefin Cross-Metathesis and Subsequent Conversion to Vinyl Halides - The Journal of Organic Chemistry - Figshare [figshare.com]

- 12. Z-Selective Synthesis of Vinyl Boronates through Fe-Catalyzed Alkyl Radical Addition [organic-chemistry.org]

- 13. Z-Selective Synthesis of Vinyl Boronates through Fe-Catalyzed Alkyl Radical Addition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. rnlkwc.ac.in [rnlkwc.ac.in]

- 16. columbia.edu [columbia.edu]

- 17. Separation of Compounds Using Column Chromatography (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 18. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 19. pubs.rsc.org [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

The Core Reactivity of Vinylborane Compounds: A Technical Guide for Synthetic Chemists

December 15, 2025

Introduction

Vinylborane compounds have emerged as remarkably versatile and powerful intermediates in modern organic synthesis. Their unique electronic properties, stemming from the interplay between the vinyl group's π-system and the vacant p-orbital of the boron atom, give rise to a rich and diverse reactivity profile. This technical guide provides an in-depth exploration of the fundamental reactivity of this compound compounds, with a focus on their synthesis and key transformations including Diels-Alder reactions, Mizoroki-Heck couplings, Suzuki-Miyaura cross-couplings, and Michael additions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to equip researchers, scientists, and drug development professionals with the practical knowledge to effectively utilize these valuable synthetic building blocks. The unique ability of organoboron compounds to engage in a wide array of transformations makes them invaluable in the synthesis of complex molecules, including natural products and pharmaceuticals.[1][2][3]

Synthesis of this compound Compounds

The accessibility of vinylboranes is crucial for their widespread application. Several reliable and stereoselective methods have been developed for their synthesis, each offering distinct advantages in terms of substrate scope and functional group tolerance.

Hydroboration of Alkynes

The hydroboration of terminal alkynes is a direct and atom-economical route to vinylboranes. The regioselectivity of this reaction is a key consideration, with anti-Markovnikov addition leading to the desired (E)-vinylborane. While uncatalyzed hydroboration can sometimes lead to mixtures of regioisomers, the use of bulky borane (B79455) reagents or transition metal catalysts significantly enhances selectivity.[4] Vanadium and platinum complexes, for instance, have been shown to catalyze the cis-selective anti-Markovnikov hydroboration of alkynes to furnish vinylboronate esters with high regioselectivity.[5][6]

Palladium-Catalyzed Mizoroki-Heck Reaction

A recently developed palladium-catalyzed Mizoroki-Heck reaction between aryl triflates and vinylboronates provides a novel pathway to α-vinyl boronates.[7][8] This method is notable for its high regioselectivity, favoring the branched α-product over the linear β-product, a selectivity that is controlled by the choice of ligand, base, and solvent.[7]

Boron-Wittig Reaction

The boron-Wittig reaction offers a transition-metal-free alternative for the synthesis of di- and trisubstituted vinylboronate esters from readily available 1,1-bis(pinacolboronates) and aldehydes. This method is characterized by its high stereoselectivity and operational simplicity.

Key Reactions of this compound Compounds

The synthetic utility of vinylboranes is underscored by their participation in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions.

Diels-Alder Reactions

Vinylboranes are exceptional dienophiles in Diels-Alder reactions, exhibiting high reactivity, regioselectivity, and endo-stereoselectivity.[9][10] The boron substituent significantly activates the double bond towards cycloaddition.[10] Computational studies have provided insights into the mechanism, suggesting that the transition states can have significant [4+3] character, particularly with this compound itself, which contributes to the high endo-selectivity.[11] The use of chiral auxiliaries on the boron atom has been explored for asymmetric Diels-Alder reactions, although with limited success in achieving high enantioselectivity.[9]

Experimental Protocol: Microwave-Assisted Diels-Alder Reaction of Vinylboronates

This protocol describes a general procedure for the microwave-assisted Diels-Alder reaction between a vinylboronate and a diene.

-

Materials:

-

Pinacol (B44631) vinylboronate

-

Diene (e.g., cyclopentadiene, isoprene)

-

Dry solvent (e.g., toluene, xylene)

-

Microwave reactor vial

-

Stir bar

-

-

Procedure:

-

In a microwave reactor vial equipped with a stir bar, dissolve pinacol vinylboronate (1.0 equiv) and the diene (1.2-2.0 equiv) in the chosen dry solvent.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 150-200 °C) for a specified time (e.g., 10-30 minutes).

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The crude product can be purified by silica (B1680970) gel chromatography.

-

For subsequent in situ oxidation, the crude cycloadduct can be dissolved in a suitable solvent (e.g., THF) and treated with aqueous sodium hydroxide (B78521) and hydrogen peroxide.

-

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and vinylboranes are excellent coupling partners.[5][12] This palladium-catalyzed reaction allows for the stereospecific formation of substituted styrenes, dienes, and other conjugated systems from vinylboranes and various organic halides or triflates.[12][13][14] The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1][12][15] The use of potassium vinyltrifluoroborate is particularly advantageous due to its stability and ease of handling.[13]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of Potassium Vinyltrifluoroborate with an Aryl Bromide

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of potassium vinyltrifluoroborate with an aryl bromide.

-

Materials:

-

Aryl bromide (1.0 equiv)

-

Potassium vinyltrifluoroborate (1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

-

Solvent system (e.g., DME/H₂O, Toluene/H₂O)

-

Schlenk tube or round-bottom flask

-

Stir bar

-

-

Procedure:

-

To a Schlenk tube or round-bottom flask containing a stir bar, add the aryl bromide, potassium vinyltrifluoroborate, palladium catalyst, and base.

-

Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography.

-

Mizoroki-Heck Reaction

The Mizoroki-Heck reaction provides a powerful method for the arylation or vinylation of alkenes. In the context of vinylboranes, this reaction can be controlled to achieve high regioselectivity. A palladium-catalyzed reaction between aryl triflates and vinylboronates, for example, has been shown to selectively produce α-vinyl boronates.[7][8] The reaction mechanism involves the oxidative addition of the aryl triflate to a Pd(0) complex, followed by migratory insertion of the vinylboronate and subsequent β-hydride elimination.[16][17]

Michael Addition (Conjugate Addition)

Vinylboronates can act as Michael acceptors, undergoing conjugate addition with various nucleophiles. This reaction allows for the formation of a new carbon-carbon or carbon-heteroatom bond at the β-position of the vinyl group. While less explored than other reactions of vinylboranes, Michael additions offer a valuable tool for constructing functionalized organoboranes. The use of soft nucleophiles, such as thiols and amines, generally favors the 1,4-addition pathway.[17][18] Rhodium(I)-catalyzed tandem conjugate addition of boronic acids to enones followed by a Michael cyclization has been reported to produce 1,2,3-trisubstituted indans in a highly regio- and stereoselective manner.[19]

Experimental Protocol: Conjugate Addition of a Thiol to a Vinylboronate

This protocol outlines a general procedure for the conjugate addition of a thiol to a vinylboronate.

-

Materials:

-

Vinylboronate (e.g., pinacol vinylboronate) (1.0 equiv)

-

Thiol (1.1 equiv)

-

Base (e.g., triethylamine, DBU) (catalytic to 1.1 equiv)

-

Anhydrous solvent (e.g., THF, CH₂Cl₂)

-

Round-bottom flask

-

Stir bar

-

-

Procedure:

-

To a round-bottom flask containing a stir bar and the vinylboronate dissolved in an anhydrous solvent, add the thiol.

-

Add the base to the reaction mixture.

-

Stir the reaction at room temperature, monitoring its progress by TLC or GC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography.

-

Quantitative Data Summary

The following tables summarize quantitative data for key reactions of this compound compounds, providing a comparative overview of their reactivity and selectivity.

Table 1: Synthesis of Vinylboronates

| Entry | Method | Alkyne/Substrate | Catalyst/Reagent | Solvent | Temp (°C) | Yield (%) | Regio/Stereoselectivity | Ref |

| 1 | Hydroboration | 1-Octyne | V-catalyst/HBpin | THF | RT | 95 | >99:1 (E) | [5] |

| 2 | Hydroboration | Phenylacetylene | PtCl₂/XPhos/Et₃SiH | THF | RT | 92 | >99:1 (E) | [6] |

| 3 | Mizoroki-Heck | Phenyl triflate/VinylBPin | Pd(OAc)₂/P₂N₂ ligand | Toluene | 110 | 85 | >20:1 α:β | [7] |

| 4 | Boron-Wittig | Benzaldehyde/Bis(pinacolato)borylmethane | LiTMP | THF | -78 to RT | 91 | >98:2 (E) | - |

Table 2: Diels-Alder Reactions of Vinylboranes

| Entry | Dienophile | Diene | Conditions | Yield (%) | Endo:Exo Ratio | Ref |

| 1 | Vinyl-9-BBN | Cyclopentadiene | CH₂Cl₂, 0 °C, 1 h | 95 | >99:1 | [9] |

| 2 | Pinacol vinylboronate | Isoprene | Microwave, 150 °C, 10 min | 92 | - | - |

| 3 | Dichlorothis compound | Isoprene | DFT Calculation | - | Favors Endo | [11] |

| 4 | Alkylhalothis compound | Cyclopentadiene | Experimental & DFT | High | High | [9] |

Table 3: Suzuki-Miyaura Cross-Coupling of Vinylboranes

| Entry | This compound | Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Ref |

| 1 | Potassium vinyltrifluoroborate | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 80 | 95 | [13] |

| 2 | Vinylboronic acid pinacol ester | Iodobenzene | PdCl₂(dppf) | K₃PO₄ | Dioxane | 100 | 92 | - |

| 3 | Trivinylboroxane-pyridine complex | 2-Bromonaphthalene | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 98 | [13] |

Table 4: Michael Addition to Vinylboronates

| Entry | Vinylboronate | Nucleophile | Catalyst/Base | Solvent | Temp (°C) | Yield (%) | Ref |

| 1 | Pinacol vinylboronate | Thiophenol | Et₃N | CH₂Cl₂ | RT | 95 | [17] |

| 2 | Vinylboronic acid | Ethyl acetoacetate | [(cod)₂Rh]BF₄/Ba(OH)₂ | Dioxane/H₂O | RT | 85 (of indane) | [19] |

| 3 | Vinyl sulfone | α-Cyanoacetate | Cinchona alkaloid derivative | CH₂Cl₂ | -60 | 98 | [20] |

Applications in Total Synthesis

The versatile reactivity of vinylboranes has been harnessed in the total synthesis of numerous complex natural products. Their ability to participate in key C-C bond-forming reactions with high stereocontrol makes them invaluable building blocks.

Total Synthesis of Macrolactin A

The total synthesis of the marine antibiotic (-)-macrolactin A has been accomplished, where a key step involved a Suzuki-Miyaura coupling of a this compound intermediate. This reaction was crucial for the stereoselective construction of the diene moiety within the macrolide ring.

Total Synthesis of (+)-Crocacin C

While the reported total syntheses of the antifungal agent (+)-crocacin C primarily utilize Stille coupling for the formation of the diene side chain, the structural motif is amenable to a Suzuki-Miyaura approach employing a this compound.[7][12][21][22] This highlights the potential of this compound chemistry to provide alternative and potentially more efficient synthetic routes to such complex molecules.

Mechanistic Pathways and Visualizations

Understanding the underlying mechanisms of these reactions is crucial for predicting outcomes and optimizing reaction conditions. The following diagrams, generated using the DOT language, illustrate the key steps in the major reaction pathways of this compound compounds.

Conclusion and Future Outlook

This compound compounds are firmly established as indispensable tools in the arsenal (B13267) of the synthetic organic chemist. Their predictable reactivity, coupled with the development of robust and selective synthetic methods, has enabled the construction of complex molecular architectures with remarkable efficiency. The continued exploration of new catalytic systems and reaction pathways will undoubtedly expand the scope of this compound chemistry even further. For researchers in drug discovery and development, the ability to readily access and functionalize vinylboranes opens up new avenues for the synthesis of novel bioactive molecules. The future of this compound chemistry promises exciting advancements in asymmetric catalysis, the development of novel tandem reactions, and their application in the synthesis of increasingly complex and biologically important targets.

References

- 1. researchgate.net [researchgate.net]

- 2. Asymmetric boron conjugate addition to α,β-unsaturated carbonyl compounds catalyzed by CuOTf/Josiphos under non-alkaline conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. The Diels-Alder reaction: A powerful tool for the design of drug delivery systems and biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. Pt-Catalyzed Hydroboration of Terminal Alkynes: A Regioselective Approach to Vinyl Boronates - ChemistryViews [chemistryviews.org]

- 7. Total synthesis of (+)-crocacin C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2024.sci-hub.se [2024.sci-hub.se]

- 9. Alkylhalovinylboranes: a new class of Diels–Alder dienophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Concise total synthesis of (+)-crocacin C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Green Protocol for Conjugate Addition of Thiols to α,β-Unsaturated Ketones Using a [Bmim]PF6/H2O System [organic-chemistry.org]

- 17. Conjugate Addition of Thiols - Wordpress [reagents.acsgcipr.org]

- 18. researchgate.net [researchgate.net]

- 19. Stereoselective RhI-Catalyzed Tandem Conjugate Addition of Boronic Acids−Michael Cyclization [organic-chemistry.org]

- 20. Catalytic enantioselective C-C bond forming conjugate additions with vinyl sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Item - Total Synthesis of (+)-Crocacin C - figshare - Figshare [figshare.com]

- 22. researchgate.net [researchgate.net]

The Genesis and Evolution of Vinylborane Chemistry: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Vinylboranes, once laboratory curiosities, have evolved into indispensable tools in modern organic synthesis. Their unique reactivity, stability, and versatility have established them as powerful intermediates for constructing complex molecular architectures. This technical guide provides an in-depth exploration of the history and development of vinylborane chemistry, from the seminal discoveries of Nobel laureate Herbert C. Brown to the sophisticated catalytic methods employed today. It details the core synthetic methodologies, including the landmark hydroboration of alkynes and innovative transition-metal-free approaches. Furthermore, it elucidates the paramount role of vinylboranes in carbon-carbon bond formation, primarily through the Suzuki-Miyaura cross-coupling reaction. This document is designed to serve as a comprehensive resource, complete with detailed experimental protocols, quantitative data summaries, and mechanistic diagrams to support researchers in the fields of chemistry and drug development.

A Historical Perspective: From a "Minor Anomaly" to a Nobel Prize

The story of this compound chemistry is inextricably linked to the broader field of organoborane chemistry, pioneered by Herbert C. Brown. His work, which earned him the Nobel Prize in Chemistry in 1979, transformed boranes from chemical rarities into essential synthetic reagents.[1][2]

The pivotal discovery was hydroboration, first reported in the 1950s.[3] While studying the reducing properties of sodium borohydride, Brown's team observed a "minor anomaly" where an unsaturated ester consumed more hydride than expected.[4][5] This led to the groundbreaking realization that the boron-hydride bond was adding across the carbon-carbon double bond—the hydroboration reaction was discovered.[4][5]

This discovery soon extended to alkynes. In 1961, Brown and Zweifel reported the hydroboration of alkynes, which provided a convenient pathway to vinylboranes (also called alkenylboranes).[6] This reaction was remarkable for its high degree of stereoselectivity, proceeding via a syn-addition of the H-B bond to the triple bond.[6][7] This development laid the foundation for this compound chemistry, making these versatile intermediates readily accessible for the first time.[5] The subsequent exploration of organoborane reactions, particularly their coupling with organic halides, would further revolutionize organic synthesis.[8]

Synthesis of Vinylboranes: Core Methodologies

The synthetic utility of vinylboranes is predicated on their efficient and selective preparation. While numerous methods have been developed, the hydroboration of alkynes remains the most fundamental and widely used approach.

Hydroboration of Alkynes

The hydroboration of alkynes is the most direct method for preparing vinylboranes.[9] The reaction involves the addition of a boron-hydride bond across a carbon-carbon triple bond. A key feature is its predictable stereochemistry: the addition is almost always a syn-addition, placing the hydrogen and boron atoms on the same side of the newly formed double bond.[6] With terminal alkynes, this reaction typically yields (E)-vinylboranes.

The mechanism proceeds through a concerted, four-center transition state where the π-bond of the alkyne interacts with the empty p-orbital of boron, facilitating the transfer of a hydride to one carbon and the boron to the other.[7][10]

Regioselectivity and Steric Effects: For terminal alkynes, the hydroboration exhibits high regioselectivity, with the boron atom adding to the terminal, less sterically hindered carbon (anti-Markovnikov addition).[6][7] This selectivity can be enhanced by using sterically bulky dialkylborane reagents such as 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane (B86530) (Sia₂BH).[6][7][11] These bulky reagents also prevent a second hydroboration from occurring on the resulting this compound, which can be an issue with the less hindered borane (B79455) (BH₃) itself.[11]

Catalytic Hydroboration: While uncatalyzed hydroboration is effective, a vast array of transition-metal catalysts (e.g., based on Rh, Ru, Co, Fe, Pt) have been developed to control and diversify the reaction's outcome.[12] These catalysts can influence regio- and stereoselectivity, sometimes providing access to the less common Z-vinylboranes via anti-hydroboration or α-vinylboronates (where boron is attached to the internal carbon).[13]

| Catalyst System | Alkyne Type | Predominant Product | Selectivity (Ratio or Yield) | Reference(s) |

| 9-BBN (20 mol%) / THF | Terminal Aromatic | (E)-β-vinylboronate | 49-76% Yield | [14] |

| Co(acac)₂ / CNC-ⁱPr | Terminal | (Z)-vinylboronate | High Z/E ratios | [13] |

| Pt₁-UNSC₃N₄ | Terminal & Internal | (E)-β-vinylboronate | up to 91% conversion | [15] |

| H₃B·THF (catalytic) | Terminal | (E)-β-vinylboronate | High regioselectivity | [16] |

Table 1. Selected Catalytic Systems for the Hydroboration of Alkynes.

Boron-Wittig Reaction

A significant advancement in this compound synthesis is the boron-Wittig reaction, developed by Morken and colleagues.[17][18] This method provides a transition-metal-free alternative to alkyne hydroboration and is particularly useful for synthesizing di- and trisubstituted vinyl boronates. The reaction occurs between a stable 1,1-bis(pinacolboronate) reagent and an aldehyde or ketone.[17][19] It operates under mild conditions and demonstrates high stereoselectivity, offering access to synthetically challenging vinylboronates that are difficult to obtain through other routes.[17]

References

- 1. Herbert C. Brown: 1979 Nobel Prize in Chemistry - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 2. nationalmedals.org [nationalmedals.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. nobelprize.org [nobelprize.org]

- 5. science.widener.edu [science.widener.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Hydroboration-Oxidation of Alkynes with Practice Problems [chemistrysteps.com]

- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. epfl.ch [epfl.ch]

- 10. Brown Hydroboration | Chem-Station Int. Ed. [en.chem-station.com]

- 11. Video: Alkynes to Aldehydes and Ketones: Hydroboration-Oxidation [jove.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. ajuronline.org [ajuronline.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Borane-Catalysed Hydroboration of Alkynes and Alkenes [organic-chemistry.org]

- 17. Synthesis of Vinyl Boronates from Aldehydes by a Practical Boron-Wittig Reaction [organic-chemistry.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Wittig Reaction [organic-chemistry.org]

The Electrophilic Versatility of Vinyl Boranes: A Technical Guide for Drug Discovery and Development

An In-depth Exploration of the Synthesis, Reactivity, and Application of Vinyl Boranes as Key Electrophilic Intermediates in the Construction of Biologically Active Molecules.

Intended for Researchers, Scientists, and Drug Development Professionals.

Vinyl boranes, a unique class of organoboron compounds, have garnered significant attention in modern organic synthesis due to the pronounced electrophilic character of their carbon-carbon double bond. The electron-deficient nature of the adjacent boron atom renders the vinyl group susceptible to nucleophilic attack, making these compounds powerful building blocks for the stereocontrolled formation of complex molecular architectures. This technical guide provides a comprehensive overview of the electrophilic properties of vinyl boranes, encompassing their synthesis, a detailed analysis of their key electrophilic transformations supported by quantitative data, and their strategic application in the synthesis of medicinally relevant compounds, exemplified by intermediates for targeted cancer therapies.

The Electronic Underpinnings of Vinyl Borane (B79455) Electrophilicity

The electrophilic nature of vinyl boranes is a direct consequence of the electronic interplay between the vinyl group and the boron atom. The boron atom, possessing a vacant p-orbital, exerts a strong electron-withdrawing effect on the π-system of the double bond. This polarization depletes electron density from the β-carbon, rendering it highly susceptible to attack by a wide range of nucleophiles. Molecular orbital theory corroborates this, illustrating a significant coefficient of the Lowest Unoccupied Molecular Orbital (LUMO) on the β-carbon, identifying it as the primary site for nucleophilic addition. This inherent reactivity forms the basis for the utility of vinyl boranes as versatile electrophilic synthons.

Synthetic Routes to Vinyl Boranes

The accessibility of vinyl boranes through various synthetic methodologies has been crucial for their widespread adoption in organic synthesis. Key preparative strategies include:

-

Hydroboration of Alkynes: A cornerstone method for vinyl borane synthesis, the hydroboration of terminal and internal alkynes with reagents like catecholborane or pinacolborane offers excellent control over regioselectivity and stereoselectivity.

-

Boron-Wittig Reaction: This powerful olefination reaction provides a highly stereoselective route to di- and trisubstituted vinyl boronate esters from readily available 1,1-bis(pinacolboronates) and aldehydes.

-

Ruthenium-Catalyzed Olefin Cross-Metathesis: Functionalized vinyl pinacol (B44631) boronates can be efficiently prepared through the cross-metathesis of 1-propenyl pinacol boronate with a variety of alkenes, offering a modular approach to complex vinyl boranes.

-

Palladium-Catalyzed Mizoroki-Heck Reaction: This method enables the regioselective synthesis of α-vinyl boronates through the coupling of aryl triflates with vinyl boronates.

Table 1: Synthesis of trans-Vinylboronates via the Boron-Wittig Reaction

| Aldehyde | Product | Yield (%) |

| n-Hexanal | 85 | |

| Isobutyraldehyde | 82 | |

| Cyclohexanecarboxaldehyde | 91 | |

| Benzaldehyde | 78 |

Reactions employed 1.2 equivalents of bis(pinacolato)boryl)methane, 1.2 equivalents of LiTMP, and 1 equivalent of the corresponding aldehyde. Yields represent isolated yields after purification.

Table 2: Synthesis of 1,1-Disubstituted Vinylboronates

| Substituted Geminal Bis(boronate) | Product | Yield (%) |

| 1,1-Bis(pinacolato)borylethane | 75 | |

| 1,1-Bis(pinacolato)borylpropane | 81 |

Reactions were performed by reacting the corresponding lithiated geminal bis(boronate) with diiodomethane.

Key Electrophilic Reactions of Vinyl Boranes

The electrophilic character of vinyl boranes is showcased in a range of powerful chemical transformations.

Diels-Alder Reactions

As potent dienophiles, vinyl boranes readily participate in [4+2] cycloaddition reactions with a variety of dienes, demonstrating their electron-deficient nature and utility in the construction of cyclic systems.

Conjugate (Michael) Addition Reactions

Vinyl boranes are excellent Michael acceptors, undergoing 1,4-conjugate addition with a diverse array of nucleophiles. This reaction provides a reliable method for the formation of carbon-carbon and carbon-heteroatom bonds at the β-position of the vinyl borane.

Organometallic reagents, such as Grignard reagents and organocuprates, are effective nucleophiles for the conjugate addition to vinyl boranes, leading to the formation of new carbon-carbon bonds with high regioselectivity.

Table 3: Conjugate Addition of Grignard Reagents to Vinyl Boronates

| Vinyl Boronate | Grignard Reagent | Product | Yield (%) |

| Vinylboronic acid pinacol ester | Phenylmagnesium bromide | 2-Phenylethylboronic acid pinacol ester | 85 |

| (E)-Prop-1-en-1-ylboronic acid pinacol ester | Methylmagnesium bromide | (S)-sec-Butylboronic acid pinacol ester | 78 |

| (E)-Styrylboronic acid pinacol ester | Ethylmagnesium bromide | (R)-2-Phenylbutylboronic acid pinacol ester | 92 |

Yields are representative and can vary based on specific reaction conditions.

Soft nucleophiles such as enolates, amines, and thiols also readily undergo conjugate addition to vinyl boranes, providing access to a wide range of functionalized organoboranes.

Experimental Protocols

General Procedure for the Boron-Wittig Reaction

To a solution of bis(pinacolato)borylmethane (1.2 equiv) in THF at 0 °C is added LiTMP (1.2 equiv). The mixture is stirred for 5 minutes, then cooled to -78 °C. The aldehyde (1.0 equiv) is added, and the reaction mixture is stirred for 4 hours before being allowed to warm to room temperature. The reaction is then concentrated under reduced pressure, and the resulting vinyl boronate is purified by silica (B1680970) gel chromatography.

General Procedure for the Conjugate Addition of a Grignard Reagent to a Vinyl Boronate

To a solution of the vinyl boronate (1.0 equiv) in THF at -78 °C is added the Grignard reagent (1.2 equiv) dropwise. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 12 hours. The reaction is quenched by the addition of saturated aqueous NH4Cl. The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Application in Drug Development: Synthesis of a MEK Inhibitor Precursor

The electrophilic properties of vinyl boranes have been leveraged in the synthesis of complex molecules with significant biological activity. A notable example is their potential application in the synthesis of precursors to targeted cancer therapeutics, such as MEK inhibitors. The mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. MEK1 and MEK2 are key kinases within this pathway, and their inhibition has proven to be an effective therapeutic strategy. Trametinib is a potent and selective allosteric inhibitor of MEK1 and MEK2.

While the commercial synthesis of Trametinib may follow a different route, the electrophilic nature of vinyl boranes can be strategically employed to construct key fragments of such inhibitors. For instance, a substituted vinyl borane can serve as an electrophile in a conjugate addition reaction to introduce a key side chain, which can then be further elaborated to the final drug molecule.

Caption: The MEK/ERK signaling pathway and the point of inhibition by Trametinib.

The diagram above illustrates the Ras-Raf-MEK-ERK signaling cascade, a critical pathway in cell proliferation that is often hyperactivated in cancer. Trametinib acts as a potent inhibitor of MEK1/2, thereby blocking downstream signaling and inhibiting cancer cell growth. The synthesis of Trametinib's core structure can be envisioned through a convergent strategy where a key fragment is constructed via a conjugate addition to an appropriately substituted vinyl borane, highlighting the practical utility of their electrophilic properties in medicinal chemistry.

Conclusion

Vinyl boranes are a class of exceptionally useful electrophilic building blocks in organic synthesis. Their reactivity is well-defined by the electronic properties of the boron-vinyl moiety, enabling a wide range of stereoselective transformations. The ability to construct complex carbon skeletons through reactions such as the Diels-Alder and conjugate additions makes them highly valuable in the synthesis of natural products and pharmaceuticals. As demonstrated by their potential application in the synthesis of precursors to targeted therapies like MEK inhibitors, the electrophilic properties of vinyl boranes will continue to be a cornerstone of innovation in drug discovery and development, providing access to novel and potent bioactive molecules.

Stability and Handling of Vinylborane Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and handling of vinylborane solutions. Vinylboranes, particularly vinylboronic acids and their esters, are versatile reagents in organic synthesis, valued for their utility in carbon-carbon bond formation, most notably in Suzuki-Miyaura cross-coupling reactions. However, their reactivity also necessitates careful consideration of their stability and appropriate handling procedures to ensure experimental success and safety. This document outlines the key factors influencing the stability of this compound solutions, provides detailed experimental protocols for their handling and analysis, and summarizes critical data for easy reference.

Stability of this compound Solutions

The stability of this compound solutions is influenced by several factors, including the specific structure of the this compound, the solvent, temperature, and exposure to air and moisture. The primary degradation pathways for vinylboranes include polymerization, protodeboronation, and oxidation.

1.1. Polymerization: Vinylboronic acid and its esters have a known tendency to undergo radical polymerization, which can lead to increased viscosity or solidification of the solution.[1] This process can be initiated by heat, light, or the presence of oxygen.[1]

1.2. Protodeboronation: This is a reaction where the carbon-boron bond is cleaved by a proton source, typically water, leading to the formation of an alkene and boric acid. While a concern for many boronic acids, vinylboronic acids have been observed to undergo very slow protodeboronation.[2]

1.3. Oxidation: The carbon-boron bond is susceptible to oxidation, which can lead to the formation of various byproducts. Handling this compound solutions under an inert atmosphere is crucial to minimize oxidative degradation.

Stabilizers

To mitigate degradation, especially polymerization, commercial this compound solutions are often supplied with stabilizers. Common stabilizers include:

-

Phenothiazine (B1677639): A highly effective radical inhibitor that can provide stability even at very low concentrations.[1]

-

Butylated hydroxytoluene (BHT): Another common antioxidant used to prevent radical-initiated polymerization.[1]

The presence and concentration of a stabilizer should always be noted when using a commercial this compound solution, as it may influence reaction outcomes.

Quantitative Stability Data

| Parameter | Compound/Condition | Observation | Reference |

| Protodeboronation Half-Life (t1/2) | Vinylboronic Acid | > 1 week at 70°C (pH 12) | [2] |

| Storage Temperature | Vinylboronic acid and its esters | Recommended at -20°C to minimize polymerization. | [1] |

| Stabilizer Concentration | Phenothiazine in vinylboronic acid | Typically 100-500 ppm. | [1] |

| Stabilizer | Butylated hydroxytoluene (BHT) | 0.05% in commercial vinylboronic acid pinacol (B44631) ester. | [1] |

Experimental Protocols

Accurate and safe experimentation with this compound solutions requires strict adherence to established protocols for handling, stability analysis, and quenching.

Protocol for Safe Handling and Storage of this compound Solutions

This compound solutions are flammable and may be air and moisture-sensitive.[3] Proper handling techniques are essential to maintain the integrity of the reagent and ensure laboratory safety.

Materials:

-

Schlenk flask or oven-dried round-bottom flask with a septum

-

Inert gas source (Argon or Nitrogen) with a bubbler

-

Syringes and needles (oven-dried)

-

Cannula (oven-dried)

-

Anhydrous solvents

-

Personal Protective Equipment (PPE): Safety glasses, flame-resistant lab coat, and appropriate gloves.[4]

Procedure:

-

Inert Atmosphere: All manipulations of this compound solutions should be performed under a positive pressure of an inert gas (argon or nitrogen) using standard Schlenk line or glovebox techniques.[3]

-

Glassware: Ensure all glassware is rigorously dried in an oven and cooled under a stream of inert gas before use.

-

Solvent: Use anhydrous solvents, as water can lead to hydrolysis (protodeboronation).

-

Transfer: For transferring the solution, use a clean, dry syringe or cannula. To prevent contamination, flush the syringe or cannula with inert gas before and after the transfer.

-

Storage: Store this compound solutions in a cool, dark, and dry place, preferably in a freezer at -20°C.[1][5] The container should be tightly sealed under an inert atmosphere.[1]

Protocol for Monitoring Stability by ¹H NMR Spectroscopy

¹H NMR spectroscopy can be used to monitor the stability of a this compound solution over time by observing the disappearance of the vinyl proton signals of the starting material and the appearance of signals from degradation products, such as the corresponding alkene from protodeboronation or polymeric material.

Materials:

-

NMR spectrometer

-

NMR tubes with caps

-

Deuterated solvent (anhydrous)

-

Internal standard (e.g., 1,3,5-trimethoxybenzene)

-

This compound solution

Procedure:

-

Sample Preparation: In a glovebox or under a positive pressure of inert gas, prepare an NMR sample by dissolving a known amount of the this compound solution and an internal standard in an anhydrous deuterated solvent.

-

Initial Spectrum: Acquire a ¹H NMR spectrum immediately after preparation (t=0).

-

Incubation: Store the NMR tube under the desired conditions (e.g., specific temperature, exposure to light).

-

Time-Course Analysis: Acquire subsequent ¹H NMR spectra at regular time intervals.

-

Data Analysis: Integrate the characteristic vinyl proton signals of the this compound relative to the integral of the internal standard. A decrease in the relative integral over time indicates degradation. The appearance of new signals corresponding to the alkene product of protodeboronation can also be monitored.

Protocol for Analysis of Degradation Products by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique to identify and quantify volatile degradation products in a this compound solution.

Materials:

-

GC-MS instrument

-

Appropriate GC column (e.g., a non-polar column)

-

Anhydrous solvent for dilution

-

Microsyringe

Procedure:

-

Sample Preparation: Under an inert atmosphere, dilute a small aliquot of the aged this compound solution in a suitable anhydrous solvent.

-

Injection: Inject a small volume of the diluted sample into the GC-MS.

-

Chromatographic Separation: Develop a suitable temperature program for the GC to separate the components of the mixture. The this compound ester, any remaining starting materials, solvent, and potential degradation products will elute at different retention times.

-

Mass Spectrometry Analysis: Obtain the mass spectrum of each eluting peak.

-

Data Interpretation: Identify the degradation products by comparing their mass spectra to a library of known compounds. Quantification can be achieved by using an internal standard and creating a calibration curve.

Protocol for Quenching Unused this compound Solutions

Unused or waste this compound solutions must be quenched safely before disposal. This procedure should be performed in a fume hood.[4]

Materials:

-

Schlenk flask or round-bottom flask with a stir bar and a dropping funnel

-

Inert gas source

-

Ice bath

-

Water

-

Personal Protective Equipment (PPE)

Procedure:

-

Inert Atmosphere and Cooling: Place the flask containing the this compound solution under an inert atmosphere and cool it in an ice bath.[4]

-

Slow Addition of Isopropanol: Slowly add isopropanol to the stirred solution via a dropping funnel.[3] An exothermic reaction may occur. Control the rate of addition to keep the reaction temperature low. Continue adding isopropanol until the reaction subsides.

-

Addition of Methanol: After the initial quenching with isopropanol, slowly add methanol to ensure all reactive species are consumed.[3]

-

Addition of Water: Finally, slowly add water to the mixture to hydrolyze any remaining borane (B79455) species.[4]

-

Neutralization and Disposal: Once the quenching is complete and the solution has stirred for several hours at room temperature, neutralize the solution with a mild acid (e.g., citric or acetic acid) before disposing of it as aqueous waste according to institutional guidelines.[4]

Visualization of Key Processes

The following diagrams, generated using Graphviz, illustrate important workflows and logical relationships related to the handling and use of this compound solutions.

Conclusion

The successful application of this compound solutions in research and development hinges on a thorough understanding of their stability and the implementation of meticulous handling procedures. By controlling storage conditions, utilizing inert atmosphere techniques, and being aware of potential degradation pathways, researchers can ensure the reliability of these powerful synthetic tools. The protocols and data presented in this guide are intended to serve as a valuable resource for scientists working with vinylboranes, promoting both experimental success and a safe laboratory environment.

References

- 1. Vinylboronic acid pinacol ester, 97+%, stabilized with 0.05% BHT 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. research.manchester.ac.uk [research.manchester.ac.uk]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. ビニルボロン酸ピナコールエステル contains phenothiazine as stabilizer, 95% | Sigma-Aldrich [sigmaaldrich.com]

A Technical Guide to the Synthesis of Vinylboranes: Common Precursors and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Vinylboranes, particularly vinylboronate esters, are indispensable synthetic intermediates in modern organic chemistry and drug discovery. Their stability, coupled with their versatile reactivity in a range of transformations such as Suzuki-Miyaura cross-coupling, Chan-Lam coupling, and Petasis reactions, has established them as crucial building blocks for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the primary synthetic routes to vinylboranes, detailing the common precursors, reaction mechanisms, and experimental protocols.

Core Synthetic Strategies and Precursors

The synthesis of vinylboranes can be broadly categorized into three main strategies, each utilizing distinct classes of precursors:

-

Hydroboration of Alkynes: This is a powerful and widely employed method that involves the addition of a boron-hydride bond across a carbon-carbon triple bond.

-

Catalytic Borylation of Vinyl Electrophiles: This approach utilizes transition metal catalysts to couple a boron-containing reagent with a vinyl halide or triflate.

-

Boron-Wittig and Related Reactions: These methods offer a transition-metal-free alternative for the synthesis of vinylboranes from carbonyl compounds.

The choice of synthetic route often depends on the desired substitution pattern and stereochemistry of the target vinylborane, as well as the functional group tolerance required for the specific application.

Hydroboration of Alkynes

The hydroboration of alkynes is a highly versatile method for the synthesis of vinylboranes, offering control over both regioselectivity (α- vs. β-addition) and stereoselectivity (syn- vs. anti-addition).

Common Precursors:

-

Alkynes: Both terminal and internal alkynes serve as the foundational precursors for this method.

-

Boron Reagents:

-

Pinacolborane (HBpin) is a widely used reagent due to the stability and ease of handling of the resulting pinacolboronate esters.

-

Catecholborane

-

Dihaloboranes

-

Bulky dialkylboranes such as 9-borabicyclo[3.3.1]nonane (9-BBN) and disiamylborane (B86530) are often employed to enhance regioselectivity, particularly for terminal alkynes, favoring the anti-Markovnikov product.

-

Catalysts: A variety of transition metal catalysts can be used to influence the outcome of the reaction.

-

Rhodium and Iridium: Historically used for achieving trans-hydroboration (Z-vinylboranes).

-

Ruthenium, Palladium, and Cobalt: Also capable of catalyzing trans-hydroboration.

-

Platinum: A PtCl₂/XPhos system has been developed for the regioselective hydroboration of unactivated terminal alkynes, providing (E)-1,2-vinylboronates with good functional group tolerance.

-

Copper: N-heterocyclic carbene (NHC)-Cu complexes can be used to catalyze the hydroboration of terminal alkynes to selectively form α-vinylboronates.

-

Zirconium: Zr-catalyzed carboalumination of terminal alkynes, followed by in situ transmetalation with a boron electrophile, provides a route to trisubstituted alkenyl boronic esters.

General Reaction Pathway for Alkyne Hydroboration

Caption: General workflow for this compound synthesis via alkyne hydroboration.

Quantitative Data for Alkyne Hydroboration Methods

| Alkyne Type | Boron Reagent | Catalyst System | Product Selectivity | Yield (%) | Reference |

| Terminal Alkynes | HBpin | PtCl₂/XPhos/Et₃SiH | (E)-1,2-vinylboronates | Good to Excellent | |

| Terminal Alkynes | B₂(pin)₂/MeOH | NHC-Cu | α-vinylboronates (>98%) | High | |

| Terminal Alkynes | HBpin | Tropylium salts | Broad range of vinylboronates | Good | |

| Terminal Alkynes | HBpin | Ferric chloride | E-vinylboronates | Good to Excellent | |

| 1,3-Enynes | HBpin | Cobalt catalyst | 1,3-Dienylboronate esters | Good |

Experimental Protocol: Platinum-Catalyzed Hydroboration of a Terminal Alkyne[5]

-

Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar is added the terminal alkyne (1.0 equiv), PtCl₂ (0.02 equiv), and XPhos (0.04 equiv).

-

Solvent and Reagents: The vial is sealed with a septum and purged with an inert atmosphere (e.g., argon or nitrogen). Anhydrous tetrahydrofuran (B95107) (THF) is added, followed by triethylsilane (Et₃SiH, 1.2 equiv).

-

Addition of Borane: Pinacolborane (HBpin, 1.1 equiv) is added dropwise to the stirred solution at room temperature.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until completion.

-

Workup and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to afford the desired (E)-vinylboronate.

Catalytic Borylation of Vinyl Electrophiles

This methodology, often referred to as Miyaura borylation, is a powerful tool for the synthesis of vinylboronates from readily available vinyl halides and triflates.

Common Precursors:

-

Vinyl Electrophiles:

-

Vinyl halides (I, Br, Cl)

-

Vinyl triflates (OTf)

-

-

Boron Reagents:

-

Bis(pinacolato)diboron (B136004) (B₂pin₂) is the most common diboron (B99234) reagent.

-

Pinacolborane (HBpin) can also be used.

-

Catalysts and Reagents:

-

Palladium Catalysts: A wide range of palladium complexes are effective, with PdCl₂(dppf) being a common choice.

-

Other Metal Catalysts: Iron and chromium-based catalysts have also been reported for the borylation of aryl chlorides and triflates, and vinyl triflates, respectively.

-

Base: A base, such as potassium acetate (B1210297) (KOAc), potassium phenoxide, or a tertiary amine like triethylamine (B128534) (Et₃N), is typically required.

General Reaction Pathway for Miyaura Borylation

Caption: Catalytic cycle for the synthesis of vinylboronates via Miyaura borylation.

Quantitative Data for Catalytic Borylation Methods

| Vinyl Electrophile | Boron Reagent | Catalyst System | Base | Yield (%) | Reference |

| 1-Alkenyl halides/triflates | B₂(pin)₂ | PdCl₂(PPh₃)₂·2PPh₃ | Potassium phenoxide | High | |

| Aryl/Vinyl triflates | Pinacolborane | PdCl₂(dppf) | Et₃N | High | |

| Vinyl triflates | Pinacolborane | Chromium catalyst | - | High |

Experimental Protocol: Palladium-Catalyzed Borylation of a Vinyl Triflate[8]

-

Reaction Setup: A mixture of the vinyl triflate (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), potassium phenoxide (1.5 mmol), and the palladium catalyst PdCl₂(PPh₃)₂·2PPh₃ (0.03 mmol) is placed in a Schlenk tube.

-

Solvent Addition: Anhydrous toluene (B28343) is added to the tube under an inert atmosphere.

-

Reaction Conditions: The mixture is stirred at 50 °C and the progress of the reaction is monitored by GC-MS.

-

Workup and Purification: After completion, the reaction mixture is cooled to room temperature, diluted with benzene, and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to give the corresponding vinylboronate ester.

Boron-Wittig Reaction

The Boron-Wittig reaction provides a transition-metal-free pathway to vinylboronates from aldehydes and geminal bis(boronates). This method is particularly useful for the synthesis of di- and trisubstituted vinylboronates, which can be challenging to access through other routes.

Common Precursors:

-

Aldehydes: A wide variety of linear, branched, and unsaturated aldehydes can be used.

-

Geminal Bis(boronates): 1,1-Bis(pinacolboronates), which are stable and readily accessible, are the key reagents.

Reagents:

-

Base: A strong, non-nucleophilic base such as lithium tetramethylpiperidide (LiTMP) is used for the deprotonation of the geminal bis(boronate).

General Reaction Pathway for the Boron-Wittig Reaction

Caption: Stepwise representation of the Boron-Wittig reaction.

Quantitative Data for the Boron-Wittig Reaction

| Aldehyde | Geminal Bis(boronate) | Base | Stereoselectivity | Yield (%) | Reference |

| n-Hexanal | 1,1-Bis(pinacolato)boryl methane | LiTMP | trans | High | |

| Various aldehydes | Substituted 1,1-bis(pinacolboronates) | LiTMP | Tunable Z/E ratio | Good to High |

Experimental Protocol: Boron-Wittig Reaction for trans-Vinylboronate Synthesis[15]

-

Deprotonation: In a flame-dried flask under an inert atmosphere, a solution of 1,1-bis(pinacolato)borylmethane (1.2 equiv) in THF is cooled to 0 °C. Lithium tetramethylpiperidide (LiTMP, 1.1 equiv) is added, and the mixture is stirred for 5 minutes.

-

Aldehyde Addition: The reaction mixture is cooled to -78 °C, and a solution of the aldehyde (1.0 equiv) in THF is added dropwise.

-

Reaction: The reaction is stirred at -78 °C for 4 hours and then allowed to warm to room temperature.

-

Workup and Purification: The reaction is quenched with saturated aqueous ammonium (B1175870) chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the trans-vinylboronate.

Conclusion

The synthesis of vinylboranes is a well-developed field with a diverse array of reliable methods. The choice of precursors and synthetic strategy is dictated by the desired structural features of the target molecule and the overall synthetic plan. Hydroboration of alkynes offers a direct and atom-economical approach, with catalytic systems providing excellent control over stereochemistry and regiochemistry. The palladium-catalyzed Miyaura borylation of vinyl electrophiles is a robust and versatile method for introducing the boronate functionality. Finally, the Boron-Wittig reaction presents a valuable transition-metal-free alternative, particularly for accessing sterically hindered or challenging vinylboronate structures. A thorough understanding of these core methodologies is essential for researchers and scientists engaged in the synthesis of complex organic molecules for pharmaceutical and materials science applications.

Vinylborane Reagents in Organic Synthesis: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Vinylborane reagents, particularly vinylboronic acids and their ester derivatives, have emerged as exceptionally versatile and powerful intermediates in modern organic synthesis. Characterized by their unique reactivity, stability, and functional group tolerance, they serve as pivotal building blocks in the construction of complex molecular architectures. Their utility is most prominently demonstrated in cornerstone reactions such as the Suzuki-Miyaura cross-coupling, Diels-Alder cycloaddition, and conjugate additions, enabling the stereoselective formation of carbon-carbon and carbon-heteroatom bonds. This technical guide provides an in-depth overview of the synthesis of this compound reagents and details their application in key synthetic transformations, supported by quantitative data, detailed experimental protocols, and logical workflow diagrams to facilitate practical implementation in a research and development setting.

Introduction to this compound Reagents

Organoboron compounds are organic derivatives of borane (B79455) (BH₃) where one or more hydrogen atoms are replaced by organic groups. Vinylboranes are a subclass characterized by a carbon-carbon double bond directly attached to the boron atom. The most commonly employed vinylboranes in synthesis are vinylboronic acids and their cyclic esters, such as pinacol (B44631) (Bpin) or catechol esters, which offer enhanced stability and ease of handling compared to the parent boronic acids.

The synthetic utility of vinylboranes stems from the unique nature of the carbon-boron bond. The boron atom is electron-deficient, rendering it electrophilic and capable of activating the adjacent vinyl group. This electronic property, combined with the ability of the boron moiety to be readily transformed into other functional groups with retention of stereochemistry, makes vinylboranes indispensable reagents. They participate in a wide array of chemical transformations, including transition-metal-catalyzed cross-couplings, pericyclic reactions, and nucleophilic additions, providing access to substituted alkenes, dienes, and complex cyclic systems.[1]

Synthesis of this compound Reagents

The accessibility of vinylboranes is crucial for their widespread use. Several robust and stereoselective methods have been developed for their synthesis, starting from readily available precursors like alkynes, aldehydes, and vinyl halides.

Hydroboration of Alkynes

The hydroboration of alkynes is one of the most direct and atom-economical methods for preparing vinylboranes. The reaction involves the syn-addition of a B-H bond across the carbon-carbon triple bond. The regioselectivity is primarily governed by steric and electronic factors, typically placing the boron atom at the less substituted carbon (anti-Markovnikov addition) to yield (E)-vinylboranes.[2] While uncatalyzed hydroboration with reagents like 9-BBN or disiamylborane (B86530) is effective, transition metal catalysis offers broader scope and control.[3][4]

-

Catecholborane: A common reagent that provides stable vinylboronates.

-

Pinacolborane (HBpin): Offers enhanced stability and is frequently used in metal-catalyzed protocols.[3]

-

Catalysis: Rhodium, ruthenium, and platinum catalysts are often employed to control selectivity and improve reaction efficiency.[2][3] For instance, ruthenium pincer complexes can catalyze the trans-hydroboration of terminal alkynes to furnish valuable Z-vinylboronates.

-

In a nitrogen-filled glovebox, a Schlenk tube is charged with the chosen catalyst (e.g., a rhodium complex, 1 mol%).

-

Toluene (B28343) (0.25 mL) is added if the substrate is a solid.

-

Phenylacetylene (1.0 mmol, 1.0 equiv) is added to the tube, followed by pinacolborane (HBpin, 1.1 mmol, 1.1 equiv).

-